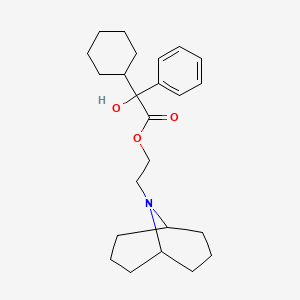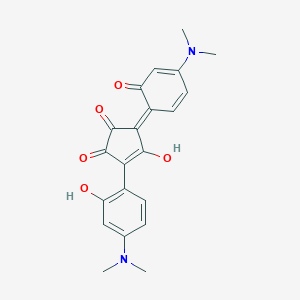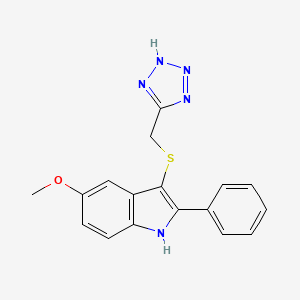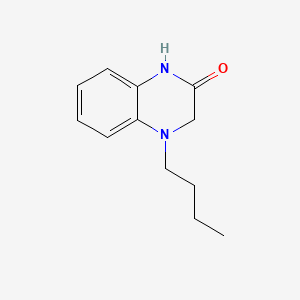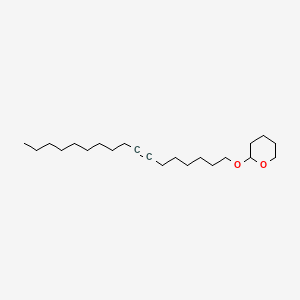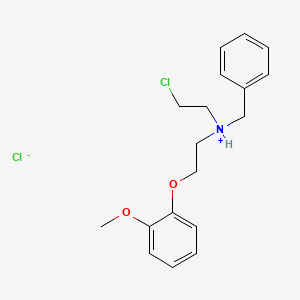
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxy group, a phenoxy group, and a chloroethylamine group, which contribute to its diverse reactivity and utility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-Methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Etherification: The 2-methoxyphenol is then reacted with 2-chloroethylbenzylamine under basic conditions to form the ether linkage.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chloroethylamine group can be reduced to form an ethylamine derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted amines, thiols, or ethers.
科学研究应用
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethylamine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. This compound may also interact with cellular pathways involved in signal transduction and gene expression.
相似化合物的比较
Similar Compounds
2-Chloroethylamine hydrochloride: Shares the chloroethylamine group but lacks the methoxy and phenoxy groups.
2-Methoxyphenol: Contains the methoxy and phenoxy groups but lacks the chloroethylamine group.
Benzylamine derivatives: Similar in structure but with variations in functional groups.
Uniqueness
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
属性
CAS 编号 |
63991-10-6 |
|---|---|
分子式 |
C18H23Cl2NO2 |
分子量 |
356.3 g/mol |
IUPAC 名称 |
benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-21-17-9-5-6-10-18(17)22-14-13-20(12-11-19)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H |
InChI 键 |
GLHXHBYDPQRLGS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1OCC[NH+](CCCl)CC2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
![8-[6-[3-(9-phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B13788638.png)
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
